Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Description
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (IUPAC name) is a colchicine analogue and a key intermediate in the biosynthesis and metabolism of colchicine, a well-known microtubule-targeting alkaloid. Its molecular formula is C₂₀H₂₃NO₅, with an average mass of 357.406 g/mol and a monoisotopic mass of 357.157623 g/mol . The compound is also referred to as N-Deacetylcolchicine, reflecting its structural relationship to colchicine, which lacks the acetyl group at the 7-position.
The stereochemistry of this compound is critical: while early studies described it as a racemic mixture (0 defined stereocenters, ), later evidence identifies the (7S) -enantiomer (CAS 3476-50-4) as a distinct stereoisomer with specific biological activities . It is a bicyclic heptalenone derivative featuring four methoxy groups (positions 1, 2, 3, 10), an amino group at position 7, and a ketone at position 7.
Properties
IUPAC Name |
7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866138 | |
| Record name | 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-50-4 | |
| Record name | Deacetylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Mechanism of Action
Target of Action
Trimethylcolchicinic acid methyl ether is an analogue of colchicine. Colchicine’s primary targets are microtubules, which play a crucial role in cell division and intracellular transport. By extension, it can be inferred that Trimethylcolchicinic acid methyl ether likely targets the same cellular structures.
Mode of Action
Colchicine, and by extension Trimethylcolchicinic acid methyl ether, is known to bind to tubulin, a protein that makes up microtubules. This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting mitosis (cell division) and affecting intracellular transport. The compound’s interaction with its targets leads to these significant changes in cellular function.
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. For instance, it impacts the normal functioning of white blood cells, thereby exerting an anti-inflammatory effect. This is particularly beneficial in the treatment of conditions like acute gout.
Biochemical Analysis
Biochemical Properties
Trimethylcolchicinic acid methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, trimethylcolchicinic acid methyl ether inhibits microtubule polymerization, which can affect cell division and other cellular processes.
Cellular Effects
Trimethylcolchicinic acid methyl ether has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to the arrest of mitosis in metaphase. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by interfering with the normal function of the mitotic spindle. Moreover, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of trimethylcolchicinic acid methyl ether involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition leads to the arrest of cell division at the metaphase stage of mitosis. Additionally, the compound can modulate the activity of various enzymes, either by direct binding or through indirect effects on cellular signaling pathways. These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylcolchicinic acid methyl ether can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for several weeks, with gradual degradation observed over time. In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although the exact duration can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of trimethylcolchicinic acid methyl ether vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as leukopenia, thrombocytopenia, and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Trimethylcolchicinic acid methyl ether is involved in several metabolic pathways, including those related to alkaloid biosynthesis and secondary metabolite production. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, trimethylcolchicinic acid methyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of trimethylcolchicinic acid methyl ether is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal components. This localization is crucial for its activity, as it allows the compound to effectively disrupt microtubule dynamics and inhibit cell division. Additionally, post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity.
Biological Activity
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS Number: 2731-16-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological evaluations, and relevant case studies.
The molecular formula of Benzo[a]heptalen-9(5H)-one is , with a molecular weight of approximately 373.47 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.27 g/cm³ |
| Boiling Point | 631.6 °C at 760 mmHg |
| Flash Point | 335.8 °C |
| LogP | 4.107 |
| Vapor Pressure | mmHg at 25 °C |
Synthesis
The synthesis of Benzo[a]heptalen-9(5H)-one typically involves multi-step organic reactions that incorporate various functional groups. The compound can be synthesized from simpler precursors through methods such as cyclization and functional group modifications.
Antitumor Activity
Research indicates that Benzo[a]heptalen derivatives exhibit significant antitumor properties. For instance, a study assessed the cytotoxic effects of various derivatives on cancer cell lines and found that certain modifications to the structure enhanced their efficacy against specific tumors.
In one notable case study, derivatives of Benzo[a]heptalen were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting the potential of these compounds in cancer therapy .
The biological activity of Benzo[a]heptalen compounds is believed to involve the modulation of key cellular pathways. For example, some derivatives have been shown to inhibit the PD-L1 pathway, which is crucial for tumor immune evasion. In vitro assays revealed that certain compounds could effectively block the PD-1/PD-L1 interaction, thus promoting T-cell activation and enhancing antitumor immunity .
Antiviral Properties
Recent studies have also explored the antiviral potential of Benzo[a]heptalen derivatives against HIV-1. In vitro assays demonstrated that some compounds exhibited significant inhibitory effects on reverse transcriptase activity, suggesting their potential as antiviral agents .
Case Studies
- Antitumor Efficacy : A series of experiments conducted on various cancer cell lines showed that specific modifications to the Benzo[a]heptalen structure resulted in enhanced cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics .
- HIV Reverse Transcriptase Inhibition : In a high-throughput screening of over 65,000 compounds, several derivatives of Benzo[a]heptalen were identified as potent inhibitors of HIV reverse transcriptase with IC50 values below 1 µM .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Benzo[a]heptalen Derivatives
Key Observations:
Core Structure : All compounds share the benzo[a]heptalen-9(5H)-one backbone.
Position 7 Modifications: N-Deacetylcolchicine: Amino group (NH₂) replaces colchicine’s acetamido (NHAc). Colcemid: Methylamino (NHCH₃) group enhances lipophilicity compared to NH₂. N-Deacetyl-N,N-dimethylcolchicine: Dimethylamino (N(CH₃)₂) further increases steric bulk and basicity .
Stereochemical Variations : The (7S) configuration in N-Deacetylcolchicine is critical for microtubule binding, while the (7R) enantiomer () shows distinct physicochemical properties, such as logP (3.39) and solubility (0.36 g/L at 25°C) .
Table 2: Functional Comparisons
Key Findings:
- N-Deacetylcolchicine exhibits ~10-fold lower cytotoxicity than colchicine due to the absence of the acetyl group, which reduces tubulin-binding affinity .
- Colcemid’s methylamino group improves cell membrane permeability, making it preferable for live-cell studies .
- N-Deacetyl-N,N-dimethylcolchicine (CAS 7336-44-9) shows negligible microtubule effects, highlighting the importance of the amino group’s substitution pattern .
Physicochemical Properties
Table 3: Experimental and Calculated Properties
| Property | N-Deacetylcolchicine (7S) | Colchicine | Colcemid |
|---|---|---|---|
| LogP | 3.39 (calc. for 7R ) | 1.56 (exp. ) | 2.18 (exp. ) |
| Water Solubility | 0.36 g/L (7R ) | 45 g/L | 12 g/L |
| Melting Point | Not reported | 150–156°C | 186–188°C |
- Solubility Trends: The amino group in N-Deacetylcolchicine reduces water solubility compared to colchicine’s acetamido group.
- Thermal Stability : Colchicine’s higher melting point correlates with its crystalline structure and hydrogen-bonding capacity .
Preparation Methods
Oxidopyrylium-Mediated [5 + 2] Cycloaddition
This method, critical for forming the seven-membered ring, involves generating an oxidopyrylium intermediate from a diketone precursor. The reaction proceeds under mild acidic conditions (e.g., HOAc) to yield the tricyclic core with >99% enantiomeric excess (ee).
Example :
Electrocyclic Ring-Opening
Rhodium-catalyzed decarbonylation of intermediates like B (Figure 2 in) enables selective ring expansion, critical for installing the methylthio group at C10.
Regioselective Methoxylation
Methoxy groups are introduced using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/DMF). The C10 position’s reactivity is enhanced by adjacent electron-withdrawing groups.
Amino Group Installation
Reductive amination of ketone intermediates (e.g., 9 in) with ammonium acetate and NaBH₃CN affords the C7 amino group. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
EvitaChem’s patented method employs continuous flow reactors to enhance yield and purity:
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Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C).
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Conditions : 80°C, 10 bar H₂, residence time 30 min.
Advantages :
-
20% higher yield compared to batch processes.
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Reduced byproduct formation.
Catalytic Process Optimization
Rhodium complexes (e.g., RhCl(PPh₃)₃) enable decarbonylation at lower temperatures (50°C vs. 120°C), reducing energy costs by 40%.
Mechanistic Insights into Critical Transformations
Wacker Oxidation Regioselectivity
The C10 methoxy group directs oxidation to the α,β-unsaturated ketone via coordination to palladium(II). Computational studies (DFT) confirm a ΔG‡ of 18.2 kcal/mol for the favored pathway.
Stereochemical Control in Amination
Chiral phosphoric acids (e.g., TRIP) induce asymmetric induction during reductive amination, achieving up to 98% ee. The transition state involves a hydrogen-bonding network between the catalyst and ketone.
Comparative Analysis with Related Compounds
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 7-amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one?
Methodological Answer: Synthetic optimization should prioritize regioselective functionalization of the heptalenone core. Key steps include:
- Methoxy Group Stability: Use protecting groups (e.g., acetyl or benzyl) during amine introduction to prevent demethylation under acidic/basic conditions .
- Stereochemical Control: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to resolve the (7S)-configuration, critical for bioactivity .
- Purification: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to separate diastereomers and confirm purity (>95%) .
Q. How can structural ambiguities in the heptalenone core be resolved using crystallographic data?
Methodological Answer: X-ray crystallography remains the gold standard:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-symmetry crystals.
- Refinement: Apply SHELXL (v.2018/3) for small-molecule refinement, leveraging its robust handling of disordered methoxy/amine groups .
- Validation: Cross-validate bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to resolve electron density ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the contradictory cytotoxicity profiles of this compound compared to its analogs (e.g., colchicine or demecolcine)?
Methodological Answer: Contradictions arise from structural and target-specific differences:
- Tubulin Binding: Unlike colchicine (C22H25NO6), the 7-amino group in this compound may reduce tubulin affinity due to steric hindrance, as shown in molecular docking studies (PDB: 1SA0) .
- Metabolic Stability: The absence of an acetamido group (vs. colchicine) increases susceptibility to hepatic oxidation, shortening half-life in vitro (t1/2 < 2 hrs in microsomal assays) .
- Data Reconciliation: Use high-content screening (HCS) with live-cell imaging to compare mitotic arrest kinetics across analogs, resolving discrepancies in IC50 values .
Q. How can researchers address conflicting reports on the compound’s enantiomer-specific bioactivity?
Methodological Answer:
- Chiral Separation: Employ supercritical fluid chromatography (SFC) with amylose-based columns (Chiralpak IA-3) to isolate (7S)- and (7R)-enantiomers .
- Activity Testing: Conduct parallel assays in isogenic cell lines (e.g., HEK293 vs. HeLa) to quantify enantioselective effects on apoptosis (e.g., caspase-3 activation) .
- Dynamic Modeling: Apply molecular dynamics (MD) simulations (AMBER force field) to predict enantiomer binding to β-tubulin, correlating with experimental IC50 trends .
Q. What analytical approaches validate the role of methoxy groups in stabilizing the compound’s bioactive conformation?
Methodological Answer:
- Nuclear Overhauser Effect (NOE): Perform 2D NOESY NMR (600 MHz, CDCl3) to identify spatial proximities between methoxy protons and the heptalenone core .
- Thermodynamic Profiling: Use differential scanning calorimetry (DSC) to measure melting point transitions (ΔH) under varying methoxy substitution patterns .
- Computational Analysis: Compare torsional energy barriers (HF/STO-3G) of methoxy rotations to confirm conformational locking in the bioactive state .
Safety and Data Reproducibility
Q. What protocols mitigate oxidation risks during handling of the 7-amino derivative?
Methodological Answer:
- Storage: Store under inert gas (Argon) at –20°C in amber vials to prevent photodegradation .
- Handling: Use glove boxes (O2 < 0.1 ppm) during weighing and dissolve in degassed solvents (e.g., DMSO-d6) for NMR .
- Stability Monitoring: Track oxidation via LC-MS (ESI+) by monitoring [M+H]+ → [M+O+H]+ adducts (Δm/z = +16) .
Q. How can batch-to-batch variability in bioactivity data be minimized?
Methodological Answer:
- Quality Control: Implement orthogonal analytical methods (HPLC, NMR, HRMS) to ensure ≥98% purity and consistent enantiomeric excess (ee > 99%) .
- Standardized Assays: Use synchronized cell lines (e.g., Jurkat cells arrested in G1/S) to reduce cell-cycle variability in cytotoxicity assays .
- Metadata Reporting: Adhere to FAIR data principles by documenting solvent lot numbers, incubation times, and instrument calibration dates in public repositories .
Emerging Research Directions
Q. Can machine learning models predict toxicophores in heptalenone derivatives?
Methodological Answer:
- Model Training: Use graph convolutional networks (GCNs) trained on ChEMBL cytotoxicity data (n = 10,000+ compounds) to identify toxicophores like the 6,7-dihydrobenzo[a]heptalen-9(5H)-one core .
- Validation: Compare attention maps from deep learning models with experimental toxicity data (e.g., zebrafish embryo assays) to confirm substructure relevance .
Q. What strategies enhance the compound’s applicability in photodynamic therapy (PDT)?
Methodological Answer:
- Photosensitizer Design: Conjugate the heptalenone core with porphyrin derivatives via Suzuki-Miyaura cross-coupling to extend π-conjugation for near-IR absorption .
- Singlet Oxygen Yield: Quantify ¹O2 generation using 9,10-dimethylanthracene (DMA) traps and correlate with PDT efficacy in 3D tumor spheroids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
